molecular formula C18H16N2S2 B2558506 4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine CAS No. 477886-15-0

4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine

Cat. No.: B2558506
CAS No.: 477886-15-0
M. Wt: 324.46
InChI Key: RUNJGKQDLVMCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidine derivative features a central pyrimidine ring substituted at positions 2, 4, and 6. Key substituents include:

  • Position 2: A phenyl group.
  • Position 4: A (methylsulfanyl)methyl group (–CH₂–S–CH₃).
  • Position 6: A phenylsulfanyl group (–S–C₆H₅).

Sulfanyl (–S–) groups are electron-rich, enhancing nucleophilicity and metal-binding capacity, while phenyl rings contribute to hydrophobic interactions .

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S2/c1-21-13-15-12-17(22-16-10-6-3-7-11-16)20-18(19-15)14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNJGKQDLVMCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution on Dichloropyrimidine Intermediates

A widely adopted route involves 4,6-dichloro-2-phenylpyrimidine as the starting material. Substitution at position 4 with a methylsulfanylmethyl group precedes the introduction of phenylsulfanyl at position 6.

Key Steps :

  • Position 4 Functionalization :
    • Treatment of 4,6-dichloro-2-phenylpyrimidine with sodium methanethiolate (NaSMe) in acetone at reflux yields 4-(methylsulfanylmethyl)-6-chloro-2-phenylpyrimidine.
    • Alternative alkylation using methyl iodide and a thiomethylating agent under basic conditions (K₂CO₃) achieves similar results.
  • Position 6 Functionalization :
    • The chloro group at position 6 undergoes nucleophilic aromatic substitution with thiophenol (PhSH) in the presence of a base (e.g., Cs₂CO₃) and a palladium catalyst (e.g., Pd₂(dba)₃/Xantphos).
    • Yields for this step range from 60–75%, contingent on solvent choice (dioxane or DMF) and reaction duration.

Representative Reaction Table :

Step Reagents/Conditions Yield Reference
1 NaSMe, acetone, reflux 82%
2 PhSH, Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 20 h 68%

Cyclocondensation of Pre-Functionalized Building Blocks

An alternative route constructs the pyrimidine ring from smaller fragments, enabling simultaneous incorporation of substituents.

Methodology :

  • Biguanide-Thiourea Cyclocondensation : Reacting 1-(methylsulfanylmethyl)-3-phenylguanidine with phenyl isothiocyanate in acidic ethanol forms the pyrimidine core via cyclodehydration.
  • One-Pot Assembly : Combining methylsulfanylmethyl acetaldehyde, benzamide, and thiourea in HCl/EtOH under reflux generates the target compound in moderate yields (45–55%).

Advantages :

  • Avoids handling reactive dichloropyrimidine intermediates.
  • Enables regioselective control over substituent placement.

Optimization of Critical Reaction Parameters

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in substitution reactions but risk over-alkylation.
  • Weak Bases : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH, preserving the pyrimidine ring’s integrity.

Catalytic Systems for Cross-Coupling

Structural Validation and Analytical Data

Post-synthetic characterization confirms the compound’s identity:

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, SCH₃), 4.26 (t, J=4.9 Hz, 2H, SCH₂), 6.33–7.54 (m, aromatic protons).
  • X-ray Crystallography : Confirms the planar pyrimidine ring and dihedral angles between substituents.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Over-Alkylation : Controlled stoichiometry of thiolating agents (e.g., NaSMe) and low temperatures (0–5°C) suppress di-substitution.
  • Oxidation of Thioethers : Conducting reactions under inert atmosphere (N₂/Ar) prevents oxidation to sulfones.

Purification Difficulties

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates the product from unreacted thiophenol.
  • Recrystallization : Hexane/MeOH (9:1) yields high-purity crystals.

Industrial-Scale Adaptations

Patent disclosures highlight scalable modifications:

  • Continuous Flow Synthesis : Reduces reaction time by 40% and improves yield reproducibility.
  • Green Chemistry Approaches : Using water as a solvent with phase-transfer catalysts (TBAB) achieves 70% yield with minimal waste.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity characteristic of pyrimidines and sulfur-containing substituents:

Oxidation

  • Targets : The methylsulfanyl (SMe) and phenylsulfanyl (SPhe) groups can undergo oxidation to form sulfoxides (S(O)) or sulfones (S(O)₂).

  • Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Products : Oxidation of SMe yields methylsulfoxide (S(O)Me) or methylsulfone (S(O)₂Me); SPhe may form phenylsulfoxide or phenylsulfone derivatives.

Substitution Reactions

  • Mechanism : The pyrimidine ring’s aromaticity and electron-donating effects of sulfur substituents activate specific positions for nucleophilic aromatic substitution.

  • Example : Halogenation or introduction of electron-withdrawing groups at reactive sites (e.g., para to sulfur substituents).

Alkylation

  • Conditions : While not directly applicable to this compound (due to the absence of hydroxyl groups), related pyrimidinones undergo O-alkylation under reflux with alkyl halides and bases (e.g., K₂CO₃ in MeCN or Me₂CO) .

Oxidation Pathway

The oxidation of sulfur groups proceeds via electrophilic attack on the sulfur atom, followed by proton transfer and rearrangement. For example:

  • Formation of sulfoxide : Oxidation of SMe to S(O)Me involves a two-electron transfer, yielding a trigonal pyramidal sulfur center.

  • Further oxidation to sulfone : Additional oxidation converts S(O)Me to S(O)₂Me via a similar mechanism.

Substitution Mechanism

The electron-donating sulfur groups direct nucleophilic attack to specific positions on the pyrimidine ring. For instance, the para position relative to SMe may undergo substitution due to resonance stabilization of the intermediate.

Enzyme Inhibition

  • COX inhibition : Similar pyrimidine derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

  • Anticancer potential : Structural analogs exhibit activity against kinase targets, suggesting this compound may modulate cellular signaling pathways.

Therapeutic Potential

Application Mechanism Supporting Evidence
OncologyKinase inhibitionStructural analogs show activity
Infectious diseasesEnzyme inhibitionBiocidal effects observed in related compounds

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H16N2S2
Molecular Weight : 356.46 g/mol
The compound features a pyrimidine core with methylsulfanyl and phenylsulfanyl substituents, which contribute to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that compounds similar to 4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine exhibit significant biological activities, including:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a related study showed that such compounds could activate caspase pathways leading to cell death in HeLa cells, with an IC50 value of approximately 12 µM after 48 hours of treatment .
  • Anti-inflammatory Effects : Similar pyrimidine derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition can lead to reduced inflammation and pain, making these compounds potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)-2-phenylpyrimidineSulfonamide groupAnti-inflammatory, COX inhibitor
6-(Trifluoromethyl)-2-pyrimidinamineTrifluoromethyl substitutionAnticancer properties
2-(4-Methylthio)phenylpyrimidineMethylthio groupPotential anti-cancer activity

The structural uniqueness of this compound enhances its solubility and bioavailability compared to similar compounds, potentially influencing its pharmacological effects .

Case Studies and Research Findings

  • Anticancer Evaluation : A study on pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines, supporting the potential use of this compound as an anticancer agent .
  • Enzyme Inhibition Studies : In vitro studies revealed that similar compounds could inhibit key enzymes such as acetylcholinesterase and urease, suggesting therapeutic applications in neurological disorders and urinary tract infections.
  • Antimicrobial Efficacy : Research has shown that derivatives exhibit promising antibacterial activity against multiple bacterial strains, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituent patterns and their electronic effects:

Compound Name Position 2 Position 4 Position 6 Key Electronic Features
Target Compound Phenyl (Methylsulfanyl)methyl Phenylsulfanyl Electron-rich (S-groups), hydrophobic
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl (Methylsulfonyl)methyl (–CH₂–SO₂–CH₃) 4-Chlorophenylsulfanyl Sulfonyl (electron-withdrawing), polar
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine Phenyl Methylsulfanyl Thiophen-2-yl Thiophene (π-conjugated, less bulky)
6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione 2-Methylphenylsulfanyl Non-aromatic (dihydropyrimidine), H-bond donor (dione)
4-fluoro-6-methyl-2-(methylsulfanyl)pyrimidine Methylsulfanyl Fluoro Methyl Fluorine (electron-withdrawing), compact

Key Observations :

  • Electron-Withdrawing Groups : Compounds with sulfonyl (–SO₂–) or fluoro substituents (e.g., ) exhibit increased polarity and altered reactivity compared to the target compound’s electron-donating sulfanyl groups.
  • Heterocyclic vs.
  • Non-Aromatic Pyrimidines: Dihydropyrimidine derivatives (e.g., ) lose aromaticity, enhancing hydrogen-bonding capacity but reducing planar rigidity.

Biological Activity

4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes sulfur-containing groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H16N2OS2
  • Molar Mass : 340.46 g/mol
  • CAS Number : 320421-37-2

The compound's structure consists of a pyrimidine ring substituted with methylthio and phenylthio groups, which may enhance its reactivity and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Pyrimidine derivatives are known to inhibit key enzymes involved in cellular processes, including those related to cancer and viral replication. For instance, they may target DNA polymerases or reverse transcriptases, essential for viral proliferation .
  • Antioxidant Activity : The presence of sulfur-containing moieties can contribute to antioxidant properties, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, which is crucial in conditions like cancer and autoimmune diseases .

Antitumor Activity

Several studies have explored the antitumor potential of pyrimidine derivatives, including this compound:

  • In Vitro Studies : Compounds similar to this pyrimidine have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant activity against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Mechanistic Insights : The cytotoxicity is often linked to the inhibition of cell cycle progression and induction of programmed cell death pathways .

Antiviral Activity

Research has indicated that certain pyrimidine derivatives possess antiviral properties:

  • HIV Inhibition : Some studies report that related compounds can inhibit HIV replication by targeting reverse transcriptase, a critical enzyme for viral replication .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Broad-Spectrum Activity : Similar pyrimidines have been tested against bacterial and fungal pathogens, showing varying degrees of efficacy. The structural features may enhance membrane permeability or inhibit essential metabolic pathways in microbes .

Case Studies

  • Antitumor Efficacy in Cell Lines :
    • A study evaluated the effects of 4-(methylsulfanyl)-2-phenylpyrimidine derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Antiviral Studies :
    • Research involving the synthesis of similar nucleoside analogues revealed that certain modifications could enhance antiviral activity against HIV-1. These findings suggest that structural diversity within pyrimidines can lead to improved therapeutic agents .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For sulfur-containing pyrimidines, electron-withdrawing sulfanyl groups reduce HOMO energy, enhancing stability .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging structural data from crystallographic studies .
  • Molecular dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding bioavailability .

How can structural modifications enhance the compound’s potential as a kinase inhibitor?

Advanced
Rational design strategies include:

  • Bioisosteric replacement : Substituting phenylsulfanyl with fluorophenyl groups (as in 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) improves target binding affinity .
  • Steric optimization : Bulky substituents (e.g., isopropyl) at position 6 reduce off-target interactions, as observed in analogs with kinase-inhibitory activity .
  • Hydrogen-bond donors : Introducing amino or hydroxyl groups at position 2 enhances interactions with ATP-binding pockets .

What analytical challenges arise in resolving data contradictions for sulfur-containing pyrimidines?

Advanced
Common challenges include:

  • Polymorphism : Variations in crystal packing (e.g., conformational isomers in 4-methyl-6-phenylpyrimidin-2-amine) lead to discrepancies in reported melting points or spectroscopic data .
  • Sulfur oxidation : Methylsulfanyl groups may oxidize to sulfonyl derivatives during storage, altering reactivity and spectral profiles .
  • Dynamic NMR effects : Thioether rotamers can cause signal splitting, requiring low-temperature NMR for accurate analysis .

How does the compound’s electronic structure influence its UV-Vis absorption properties?

Advanced
The conjugation of sulfur atoms with the pyrimidine ring red-shifts absorption maxima:

  • Methylsulfanyl groups : Introduce n→π* transitions, contributing to absorption bands near 270–300 nm .
  • Phenylsulfanyl groups : Extend conjugation, leading to broader absorption spectra compared to non-sulfur analogs .
    Experimental data should be cross-validated with TD-DFT calculations to assign electronic transitions accurately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.